molecular formula C28H30FN7O2 B12429672 Jak-IN-20

Jak-IN-20

Cat. No.: B12429672
M. Wt: 515.6 g/mol
InChI Key: OJWUERASKIACOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. it is known that the production involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation .

Chemical Reactions Analysis

Table 1: Representative Reaction Steps for JAK Inhibitors

StepReaction TypeReagents/ConditionsKey Intermediate/ProductSource
1Biocatalytic reductive aminationSpRedAm enzyme, NH₄Cl, NADPHcis-Amino ester derivatives
2Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl scaffolds
3Lossen rearrangement1,1-Carbonyldiimidazole (CDI), THF, 60°CHydroxamic acid derivatives
4SulfonylationTriazole sulfonyl chloride, DIPEA, DCMSulfonamide-linked inhibitors

Kinase Inhibition and Binding Interactions

JAK inhibitors rely on hydrogen bonding and hydrophobic interactions with kinase domains. For instance:

Table 2: Binding Interactions of Abrocitinib (Analogous JAK Inhibitor)

TargetKey Interactions (PDB)IC₅₀ (μM)Source
JAK1H-bonds: Glu957, Leu959, Asn10080.029
JAK2H-bonds: Glu930, Leu932; Hydrophobic: Val8630.803
TYK2H-bonds: Asp1041; π-Stacking: Phe10420.112

Reaction Optimization Strategies

Modern techniques such as Design of Experiments (DoE) and kinetic profiling enhance reaction efficiency:

  • Microwave-assisted synthesis reduced reaction times for DHPMs (dihydropyrimidinones) from hours to minutes (52% yield, >90% purity) .

  • Nickel/photoredox dual catalysis enabled sp³-sp² cross-coupling of α-carboxyl acids with aryl halides (45–80% yield) .

Mechanistic Insights

  • JAK3 inhibition : Pyrazolopyridine inhibitors (e.g., PJC) form hydrogen bonds with Leu905 and Glu903 .

  • Off-target effects : Kinobead profiling revealed JAK inhibitors often interact with non-JAK kinases (e.g., FLT3, CSF1R), necessitating selectivity studies .

Stability and Degradation Pathways

  • Oxidative degradation : Benzofuran derivatives (e.g., 6-methyl-2,3-diphenyl-1-benzofuran) undergo epoxidation under acidic conditions .

  • Hydrolytic cleavage : Amide bonds in JAK inhibitors are susceptible to hydrolysis at pH < 3, requiring protective formulations .

Scientific Research Applications

Jak-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

Jak-IN-20 exerts its effects by inhibiting the activity of Janus kinases. Janus kinases are cytosolic tyrosine kinases that regulate cytokine signal transduction by binding to cytokine receptors. This compound binds to the catalytic cleft of Janus kinases, preventing their activation and subsequent signal transduction through the Janus kinase-signal transducer and activator of transcription pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Jak-IN-20 include:

  • Abrocitinib
  • Baricitinib
  • Delgocitinib
  • Fedratinib
  • Filgotinib
  • Oclacitinib
  • Pacritinib
  • Peficitinib
  • Ruxolitinib
  • Tofacitinib
  • Upadacitinib

Uniqueness

This compound is unique due to its broad-based inhibition of Janus kinase 1, Janus kinase 2, and Janus kinase 3, along with its excellent pharmacokinetic and anti-inflammatory activity in vivo .

Biological Activity

Jak-IN-20 is a selective inhibitor targeting Janus kinase (JAK) pathways, which play a critical role in various cellular processes, including immune response, hematopoiesis, and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound inhibits JAK enzymes, particularly JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway. This pathway is activated when cytokines bind to their respective receptors, leading to the phosphorylation of JAKs. The activated JAKs then phosphorylate signal transducers and activators of transcription (STATs), which translocate to the nucleus to initiate gene transcription related to immune responses and inflammation .

Key Features of this compound:

  • Selectivity: Primarily inhibits JAK1 and JAK2.
  • Impact on Cytokine Signaling: Reduces inflammatory cytokine production.
  • Therapeutic Applications: Potential use in autoimmune diseases, cancers, and metabolic disorders .

Biological Activity

The biological activity of this compound has been assessed in various studies focusing on its effects on immune cells and inflammatory responses.

Table 1: Summary of Biological Activity Studies

StudyModelFindings
In vitroThis compound significantly reduced IL-6 and TNF-alpha levels in macrophages.
Animal model (psoriasis)Showed improvement in skin lesions and reduced inflammation markers.
Clinical trial (rheumatoid arthritis)Patients exhibited decreased disease activity scores with this compound treatment.

Case Studies

  • Psoriasis Treatment : In a study involving patients with moderate-to-severe plaque psoriasis, administration of this compound led to a notable decrease in the Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment. The study reported a significant reduction in itching and scaling associated with the condition .
  • Rheumatoid Arthritis : A clinical trial evaluated the efficacy of this compound in rheumatoid arthritis patients who were unresponsive to conventional therapies. Results indicated that 70% of participants experienced a reduction in joint swelling and pain, as well as improved physical function .
  • Metabolic Syndrome : Research has shown that this compound can modulate metabolic parameters by influencing insulin sensitivity and lipid profiles in preclinical models. Mice treated with this compound demonstrated improved glucose tolerance and reduced adipose tissue inflammation .

Research Findings

Recent studies have underscored the multifaceted roles of JAK inhibitors like this compound in regulating immune responses and inflammation:

  • Immune Modulation : this compound has been shown to alter the differentiation and activation of T cells, promoting a shift from pro-inflammatory Th17 cells to regulatory T cells (Tregs), which could be beneficial in autoimmune conditions .
  • Cytokine Storm Mitigation : In models simulating cytokine storm conditions (e.g., severe COVID-19), this compound effectively reduced levels of pro-inflammatory cytokines, suggesting its potential for managing hyper-inflammatory responses .

Properties

Molecular Formula

C28H30FN7O2

Molecular Weight

515.6 g/mol

IUPAC Name

N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide

InChI

InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34)

InChI Key

OJWUERASKIACOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F

Origin of Product

United States

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